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Compound of Interest

Compound Name:
Benzaldehyde, 4-bromo-,

hydrazone

Cat. No.: B1273411 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of

Benzaldehyde, 4-bromo-, hydrazone. Due to the limited availability of a complete, published

dataset for this specific compound, this guide synthesizes expected values based on the

known spectroscopic data of its precursor, 4-bromobenzaldehyde, and closely related

hydrazone derivatives. This approach offers a robust framework for the characterization and

analysis of this and similar molecules.

Data Presentation
The following tables summarize the expected quantitative data for the spectroscopic analysis of

Benzaldehyde, 4-bromo-, hydrazone. These values are compiled from spectral data of the

starting material, 4-bromobenzaldehyde, and analogous hydrazone compounds.

Table 1: FT-IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Medium-Strong, Broad
N-H stretching vibration of the

hydrazone moiety.

~3100-3000 Medium-Weak
Aromatic C-H stretching

vibrations.

~1610-1590 Strong
C=N (imine) stretching

vibration.

~1580-1450 Medium-Strong
C=C stretching vibrations

within the aromatic ring.

~850-800 Strong
p-disubstituted benzene C-H

out-of-plane bending.

~750-700 Medium-Strong C-Br stretching vibration.

Note: The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹, characteristic of the

starting aldehyde, is a key indicator of successful hydrazone formation.

Table 2: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.0 - 11.5 Singlet 1H
N-H proton of the

hydrazone.

~8.1 - 8.3 Singlet 1H
CH=N proton

(methine proton).

~7.5 - 7.7 Doublet 2H

Aromatic protons

ortho to the bromine

atom.

~7.4 - 7.6 Doublet 2H

Aromatic protons

ortho to the CH=N

group.

~7.3 Singlet 2H
-NH₂ protons of the

hydrazone.

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 3: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~140 - 145 C=N (imine carbon).

~135 - 138
Aromatic quaternary carbon attached to the

CH=N group.

~131 - 133 Aromatic carbons ortho to the bromine atom.

~128 - 130 Aromatic carbons ortho to the CH=N group.

~122 - 125
Aromatic quaternary carbon attached to the

bromine atom.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)
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m/z Relative Intensity Assignment

198/200 High

Molecular ion peak [M]⁺ and

[M+2]⁺ due to ⁷⁹Br and ⁸¹Br

isotopes (approx. 1:1 ratio).

183/185 Medium [M - NH]⁺

119 Medium [M - Br]⁺

102 Medium [C₇H₄N]⁺

90 Medium [C₆H₄N]⁺

76 High [C₆H₄]⁺

Table 5: UV-Visible Spectroscopic Data (Solvent: Methanol)

λmax (nm)
Molar Absorptivity (ε, L
mol⁻¹ cm⁻¹)

Transition

~245 ~5700 π → π

~325 ~4000 π → π

~390 ~10600 n → π*

Note: This data is based on a closely related derivative, 2-[(4-

bromobenzylidene)hydrazinylidene]-1,2-diphenylethanimine, and may vary for the parent

hydrazone.[1]

Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of

Benzaldehyde, 4-bromo-, hydrazone.

2.1 Synthesis of Benzaldehyde, 4-bromo-, hydrazone

This protocol is a general method for the synthesis of hydrazones from aldehydes.
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Dissolution of Aldehyde: Dissolve 1.85 g (10 mmol) of 4-bromobenzaldehyde in 20 mL of

ethanol in a 100 mL round-bottom flask.

Addition of Hydrazine: To this solution, add 0.5 mL (10 mmol) of hydrazine hydrate dropwise

with continuous stirring.

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the

condensation reaction.

Reflux: Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin

Layer Chromatography (TLC).

Isolation of Product: After completion of the reaction, cool the mixture to room temperature.

The solid product will precipitate out of the solution.

Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry in a

vacuum oven. Recrystallize the crude product from ethanol to obtain pure Benzaldehyde, 4-
bromo-, hydrazone.

2.2 FT-IR Spectroscopy

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the synthesized

solid sample with dry potassium bromide (KBr) powder in an agate mortar. Press the mixture

into a thin, transparent pellet using a hydraulic press.

Instrument Setup: Record the spectrum on an FT-IR spectrometer in the range of 4000-400

cm⁻¹.

Data Acquisition: Obtain a background spectrum of the KBr pellet. Then, place the sample

pellet in the spectrometer and record the sample spectrum.

2.3 NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.
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Instrument Setup: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR

spectrometer.

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a

good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans will be

necessary. Use Tetramethylsilane (TMS) as an internal standard (0 ppm).

2.4 Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or by dissolving it in a suitable solvent for injection if using a GC-MS

or LC-MS system.

Ionization: Use Electron Ionization (EI) at 70 eV.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

2.5 UV-Visible Spectroscopy

Sample Preparation: Prepare a stock solution of the compound in methanol of a known

concentration (e.g., 1x10⁻³ M). From the stock solution, prepare a series of dilutions to

obtain concentrations in the range of 1x10⁻⁵ to 1x10⁻⁴ M.

Instrument Setup: Use a dual-beam UV-Visible spectrophotometer and use methanol as the

blank.

Data Acquisition: Record the absorption spectra of the solutions from 200 to 800 nm.

Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the spectroscopic

analysis of Benzaldehyde, 4-bromo-, hydrazone.
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Caption: Experimental workflow for the synthesis and spectroscopic analysis.
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Caption: Relationship between compound properties and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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